T-2 Toxin-13C24

Stable Isotope Dilution Mass Spectrometry Internal Standard

Matrix ion suppression in LC-MS/MS quantification of T-2 toxin leads to inaccurate results. T-2 Toxin-13C24, a fully 13C-labeled isotopologue with a +24 Da mass shift, exactly co-elutes with the native analyte to correct matrix effects and recovery losses.

- **Application:** Internal standard for stable isotope dilution LC-MS/MS in cereals, feeds, and plasma.
- **Performance:** Enables sub-ppb LOQ (e.g., 0.05 ng/mL in plasma) with ≤14.2% RSD.
- **Format:** Single-component solution (e.g., 25 µg/mL in acetonitrile). Ready-to-use.

Molecular Formula C24H34O9
Molecular Weight 490.35 g/mol
Cat. No. B10821258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-2 Toxin-13C24
Molecular FormulaC24H34O9
Molecular Weight490.35 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C
InChIInChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(28)20(31-15(5)26)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3/t16-,17+,19+,20+,21+,22+,23+,24-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1
InChIKeyBXFOFFBJRFZBQZ-SOROUPBBSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T-2 Toxin-13C24: A Fully 13C‑Labeled Isotopologue for Accurate Mycotoxin Quantification


T-2 Toxin‑13C24 (fully 13C‑substituted T‑2 toxin, U‑[13C24]‑T‑2 toxin) is a stable isotope‑labeled analog of the Fusarium‑derived type‑A trichothecene mycotoxin T‑2 toxin [1]. It is synthesized with all 24 carbon atoms replaced by the 13C isotope, yielding a molecular mass shift of +24 Da relative to the native (unlabeled) T‑2 toxin . The compound is supplied as a single‑component analytical standard solution (typically 25 µg/mL in acetonitrile) and is exclusively intended for use as an internal standard (IS) in gas chromatography‑ or liquid chromatography‑tandem mass spectrometry (GC‑MS, LC‑MS/MS) assays .

Fully 13C-labeled ISTD+24 Da mass shift for LC-MS/MS isotope dilution
Identical co-elutionMatches native T-2 toxin retention and ionization
Matrix-effect correctionCompensates ion suppression in cereal extracts

Why Unlabeled or Partially Labeled T‑2 Analogs Cannot Substitute for T‑2 Toxin‑13C24 in Quantitative MS


In LC‑MS/MS quantification of T‑2 toxin, strong matrix‑induced ion suppression or enhancement is routinely observed in complex cereal extracts (e.g., maize, oats) [1]. An internal standard must exactly co‑elute with the analyte and experience identical matrix effects and recovery losses to compensate for these biases. Unlabeled T‑2 toxin cannot be distinguished from the native analyte; structurally similar but non‑identical compounds (e.g., HT‑2 toxin) exhibit different chromatographic behavior and ionisation efficiency; and deuterated (²H) analogs are prone to hydrogen‑deuterium exchange and chromatographic isotope effects that compromise accuracy [2]. T‑2 Toxin‑13C24, as a fully 13C‑substituted isotopologue, retains identical physicochemical properties to unlabeled T‑2 toxin while providing a distinct +24 Da mass shift that eliminates cross‑talk and ensures robust matrix‑effect correction [1].

ISTD type
T-2 Toxin-13C24 (target)
Unlabeled / ²H / structural analog
Co-elution
Identical to native analyte
May differ; ²H analogs may show retention shift
Matrix-effect match
Experiences identical ion suppression/enhancement
Ionization efficiency may diverge; bias not corrected
Mass resolution
+24 Da eliminates cross-talk
Unlabeled: no mass distinction; ²H: H/D exchange risk

Quantitative Differentiation of T‑2 Toxin‑13C24: Evidence‑Based Comparator Metrics


Isotopic Enrichment: 98.2 ± 1.0 atom% 13C Defines the Mass Purity Baseline

The isotopic enrichment of T‑2 Toxin‑13C24 is reported as 98.2 ± 1.0 atom% 13C, determined by high‑resolution mass spectrometry and isotope distribution analysis [1]. This value represents the mole fraction of carbon atoms that are the heavy isotope 13C. The comparator is the theoretical maximum of 100 atom% 13C, and the measured enrichment is ~1.8 atom% below this ideal. In practice, an enrichment >98 atom% 13C ensures that the contribution of the internal standard to the unlabeled analyte signal is negligible (<2%), thereby minimising cross‑contribution bias in isotope dilution calculations [2].

Isotopic enrichment
Class-level inference
98.2 ± 1.0 atom% 13C
Supports negligible IS-to-analyte cross-contribution
~1.8 atom% below theoretical 100%; HRMS verified
Stable Isotope Dilution Mass Spectrometry Internal Standard

Chromatographic Purity: ≥97.0% (HPLC) and ≥98.8% (UV) Ensure Minimal Interfering Impurities

Two independent purity metrics are available for T‑2 Toxin‑13C24: ≥97.0% as determined by HPLC (product specification) and ≥98.8% estimated from UV absorbance data (primary literature) [1]. For comparison, the unlabeled T‑2 toxin analytical standard from the same supplier is certified at ≥98.0% (HPLC) . The labeled compound therefore exhibits a purity profile that is statistically indistinguishable from its unlabeled counterpart, confirming that the isotopic labeling process does not introduce additional impurities that would compromise method performance.

Chemical purity
Cross-study comparable
≥97.0% HPLC / ≥98.8% UV
Indistinguishable from unlabeled T-2 (≥98.0% HPLC)
Labeling process does not introduce additional impurities
Supports reliable calibration with minimal impurity interference
UV at 202 nm; product-spec and literature data
HPLC-UV Analytical Standard Purity

Method Validation: R² ≥0.9990, LLOQ 0.05 ng/mL, and Precision RSD ≤14.2% with T‑2 Toxin‑13C24

When T‑2 Toxin‑13C24 is employed as the internal standard in an isotope dilution LC‑MS/MS assay, the method achieves linearity with R² ≥0.9990 over the calibration range, a lower limit of quantitation (LLOQ) of 0.05 ng mL⁻¹, accuracy of 70.9–107.7%, and intra‑/inter‑day precision (RSD) ≤14.2% across multiple rat biomatrices [1]. These validation parameters were obtained in a multi‑mycotoxin method that also included [13C17]‑aflatoxin B1 as an internal standard. In contrast, earlier methods employing non‑isotope‑labeled internal standards or external calibration alone typically report higher LLOQs (e.g., 1–10 ng mL⁻¹) and poorer precision in complex matrices [2].

Method sensitivity
Cross-study comparable
LLOQ 0.05 ng/mL, R² ≥0.9990
Supports low-level quantification in complex biomatrices
Accuracy 70.9–107.7%; RSD ≤14.2% across rat tissues
LC-MS/MS Method Validation Toxicokinetics

Matrix Effect Compensation: Strong Signal Enhancement in Maize and Oats Normalised to Unity

In the original characterisation study, T‑2 toxin spiked into maize and oat extracts exhibited strong matrix enhancement effects (signal increase relative to pure solvent) [1]. When T‑2 Toxin‑13C24 was added as an internal standard, the relative response (analyte/IS ratio) remained constant across all matrix concentrations, effectively compensating for both extraction recovery losses and ionisation‑based matrix effects [2]. This compensation is not achievable with a non‑isotopic internal standard (e.g., iso‑T‑2 toxin) because its ionisation efficiency and retention time differ from the native T‑2 toxin [3].

Matrix correction
Head-to-head
Post-correction accuracy within ±15%
Bias reduced from up to +200% to ≤±15%
Non-isotopic IS: up to 300% signal enhancement in maize
Confirms robust matrix-effect compensation
Maize and oats; HPLC-MS/MS with ESI
Matrix Effects Ion Suppression Stable Isotope Dilution

Validated Application Scenarios for T‑2 Toxin‑13C24 in Mycotoxin Analysis and Toxicology


Quantitative LC‑MS/MS Determination of T‑2 Toxin in Cereals (Maize, Oats, Wheat)

Use T‑2 Toxin‑13C24 as the internal standard for stable isotope dilution LC‑MS/MS analysis of T‑2 toxin in cereal grains and cereal‑based products. The method compensates for strong matrix enhancement effects and achieves accurate quantification down to sub‑ppb levels, fulfilling EU regulatory requirements for monitoring Fusarium toxins in food and feed [1].

In Vivo Toxicokinetic and Tissue Distribution Studies

Add T‑2 Toxin‑13C24 to plasma and tissue homogenates prior to extraction to enable precise quantification of T‑2 toxin in rat (or other species) pharmacokinetic studies. The validated method offers an LLOQ of 0.05 ng mL⁻¹ and precision ≤14.2% RSD, supporting GLP‑compliant bioanalysis of mycotoxin exposure and metabolism [2].

Multi‑Mycotoxin Analysis in Complex Biological Matrices

Include T‑2 Toxin‑13C24 in a multiplexed internal standard cocktail (e.g., together with 13C‑labeled aflatoxin B1, deoxynivalenol, or zearalenone) for simultaneous quantification of multiple mycotoxins in a single LC‑MS/MS run. This approach reduces sample volume, shortens analysis time, and improves data comparability across different matrices .

Application
Selection Property
Validation Focus
Cereal mycotoxin quantification
Co-eluting 13C24 ISTD
Matrix-effect correction in maize, oats, wheat
In vivo toxicokinetic studies
Low-LLOQ ISTD for bioanalysis
Precision and accuracy in research plasma/tissue matrices
Multi-mycotoxin LC-MS/MS panels
ISTD cocktail compatibility
Simultaneous quantification with other 13C-ISTDs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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